4-(2,4-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine
Description
Properties
IUPAC Name |
6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-ethylsulfanyl-4,4-dimethyl-1H-pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2S/c1-4-21-15-19-13(10-16(2,3)20-15)8-6-11-5-7-12(17)9-14(11)18/h5-10H,4H2,1-3H3,(H,19,20)/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYJHMYOCQATSE-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(C=C(N1)C=CC2=C(C=C(C=C2)Cl)Cl)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC(C=C(N1)/C=C/C2=C(C=C(C=C2)Cl)Cl)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling Reaction Approach
The core synthetic strategy involves a Heck-type coupling between 2,4-dichlorostyrene and a pre-functionalized pyrimidine intermediate. As demonstrated in analogous systems, 6,6-dimethyl-2-(ethylsulfanyl)-1,6-dihydropyrimidine-4-yl triflate undergoes palladium-catalyzed cross-coupling with 2,4-dichlorostyrene under inert conditions.
Reaction Conditions
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : PPh₃ (10 mol%)
- Base : Et₃N (2.5 equiv)
- Solvent : DMF at 100°C for 12–16 hours
This method achieves moderate yields (45–55%) due to steric hindrance from the dichlorostyryl group. Purification via silica gel chromatography isolates the product as a pale-yellow solid.
Sequential Substitution and Functionalization
An alternative route modifies 4,6-dichloro-2-(ethylsulfanyl)-1,6-dihydropyrimidine through stepwise substitutions:
Chlorine Replacement :
Treatment with 2,4-dichlorostyryl magnesium bromide in THF at −78°C introduces the styryl group via nucleophilic aromatic substitution.
$$
\text{4,6-Dichloro-pyrimidine} + \text{Styryl-Grignard} \rightarrow \text{4-Styryl-6-chloro-pyrimidine}
$$
Yields: 60–70% after recrystallization.Dimethylation :
Quaternization of the 6-position using methyl iodide and K₂CO₃ in acetone at reflux (24 hours) installs the 6,6-dimethyl motif.
Key Challenge : Competing side reactions at the ethylsulfanyl group necessitate controlled stoichiometry and low temperatures.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies of solvents (DMF, THF, toluene) reveal that DMF maximizes coupling efficiency due to its high polarity and ability to stabilize palladium intermediates. Elevated temperatures (100–120°C) improve reaction rates but risk decomposition of the dichlorostyryl moiety.
Catalytic Systems
Alternative catalysts, such as PdCl₂(dppf), enhance regioselectivity but increase costs. Ligand screening shows that bulky phosphines (e.g., XPhos) suppress β-hydride elimination, improving styryl incorporation.
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the Z-configuration of the styryl group and the boat conformation of the dihydropyrimidine ring.
Industrial Applications and Scalability
The compound’s structural analogs exhibit herbicidal and antifungal activity, suggesting potential agrochemical applications. Scale-up studies indicate that the coupling route is preferable for kilogram-scale synthesis, albeit with yield improvements via continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups at the chlorinated positions.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of 4-(2,4-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine. Its structure suggests potential interactions with biological targets involved in cancer progression.
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines. In vitro studies indicate that it affects pathways related to cell cycle regulation and apoptosis, making it a candidate for further development as an anticancer agent .
- Case Study : A study evaluated the compound's efficacy against breast cancer models. Results indicated a significant reduction in tumor size and downregulation of anti-apoptotic proteins in treated groups compared to controls. Tumor growth was reduced by approximately 40% .
Cytotoxicity Studies
The cytotoxic effects of this compound have been assessed against several human cancer cell lines, including colon and cervical cancer cells. The findings suggest that the compound exhibits selective toxicity towards malignant cells while sparing normal cells .
Pesticidal Properties
Emerging research suggests that this compound may possess pesticidal properties. The presence of sulfur in its structure could enhance its effectiveness as a fungicide or insecticide.
- Field Trials : Preliminary field trials are needed to evaluate its efficacy against common agricultural pests and pathogens. The compound's ability to disrupt biological processes in pests could provide a new avenue for pest control strategies .
Polymer Stabilization
In materials science, the compound may serve as an additive for polymer stabilization due to its unique chemical structure.
- UV Absorption : Its potential as a UV stabilizer in polymers could enhance the durability and longevity of materials exposed to sunlight. This application is particularly relevant for polyethylene and polypropylene films used in packaging .
Data Summary Table
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis; reduces tumor size by ~40% |
| Agricultural Science | Potential pesticide | Requires field trials for efficacy evaluation |
| Materials Science | Polymer stabilization | May act as a UV stabilizer for plastics |
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
The sulfanyl group at position 2 significantly influences physicochemical and biological properties. Key analogs include:
Table 1: Structural and Functional Comparison of Dihydropyrimidine Derivatives
Physicochemical Properties
- Synthetic Feasibility : Methylsulfanyl derivatives (CAS 329234-89-1) are synthesized with >95% purity, indicating robust scalability .
Biological Activity
4-(2,4-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine (CAS: 1164553-16-5) is a synthetic compound belonging to the class of dihydropyrimidines. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 341.3 g/mol. The structure features a pyrimidine ring substituted with a dichlorostyryl group and an ethylsulfanyl moiety, which may influence its biological properties.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Calcium Channel Modulation : Dihydropyridine derivatives are well-known for their ability to modulate L-type calcium channels. This activity is crucial for cardiovascular health, as it can lead to vasodilation and reduced blood pressure .
- Antitumor Activity : Some studies suggest that similar compounds may possess antitumor properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways .
- Antioxidant Properties : Compounds with similar structures have been reported to exhibit antioxidant activity, which could protect cells from oxidative stress and related diseases .
Table 1: Summary of Biological Activities
Case Study: Antitumor Potential
In a study investigating the antitumor effects of dihydropyridine derivatives, it was found that compounds structurally similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways and the activation of caspases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
